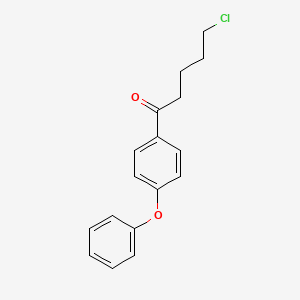
5-Chloro-1-(4-phenoxyphenyl)pentan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Chloro-1-(4-phenoxyphenyl)pentan-1-one is a chemical compound with the molecular formula C₁₇H₁₇ClO₂ and a molecular weight of 288.77 g/mol . It is characterized by the presence of a chloro group, a phenoxy group, and a pentanone chain. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-1-(4-phenoxyphenyl)pentan-1-one typically involves the reaction of 4-phenoxybenzaldehyde with 5-chloropentan-2-one under acidic or basic conditions. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium hydroxide . The reaction mixture is heated to reflux, and the product is isolated by distillation or recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and high-performance liquid chromatography (HPLC) are employed to obtain high-purity products .
化学反应分析
Types of Reactions
5-Chloro-1-(4-phenoxyphenyl)pentan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
科学研究应用
5-Chloro-1-(4-phenoxyphenyl)pentan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 5-Chloro-1-(4-phenoxyphenyl)pentan-1-one involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in biological processes. For example, it may inhibit the activity of certain kinases or proteases, leading to altered cellular signaling and function .
相似化合物的比较
Similar Compounds
- 5-Chloro-1-phenyl-1-pentanone
- 5-Chloro-1-(4-fluorophenyl)pentan-1-one
- 5-Chloro-1-(4-methoxyphenyl)pentan-1-one
Uniqueness
5-Chloro-1-(4-phenoxyphenyl)pentan-1-one is unique due to the presence of the phenoxy group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific reactivity and applications .
生物活性
5-Chloro-1-(4-phenoxyphenyl)pentan-1-one is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological effects, structure-activity relationships, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by a chloro substituent and a phenoxy group, which may contribute to its biological activity. The molecular structure can be illustrated as follows:
Anticancer Potential
The anticancer activity of related compounds has been documented extensively. For example, flavonoids and other phenolic compounds have been shown to induce apoptosis in cancer cell lines, suggesting that this compound might possess similar properties. In vitro studies on related phenolic compounds reported significant cytotoxic effects against various cancer cell lines, including prostate and breast cancer cells .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications to the phenoxy group or the pentanone backbone could enhance its biological activity. For instance, substituents at different positions on the aromatic ring can significantly influence the compound's potency and selectivity against target enzymes or receptors .
Case Studies and Research Findings
Several studies have investigated compounds structurally similar to this compound:
- Antimicrobial Efficacy : A study demonstrated that related phenolic compounds exhibited strong antibacterial activity against Bacillus subtilis and Salmonella typhi. These findings suggest potential for this compound in treating bacterial infections .
- Anticancer Activity : In vitro assays revealed that flavonoids could significantly reduce tumor size in mouse models. The potential for this compound to induce apoptosis in cancer cells warrants further investigation .
- Mechanistic Studies : Molecular docking studies on structurally similar compounds have indicated favorable interactions with target proteins, which could be extrapolated to predict the binding affinity of this compound with relevant biological targets .
属性
CAS 编号 |
820968-19-2 |
|---|---|
分子式 |
C17H17ClO2 |
分子量 |
288.8 g/mol |
IUPAC 名称 |
5-chloro-1-(4-phenoxyphenyl)pentan-1-one |
InChI |
InChI=1S/C17H17ClO2/c18-13-5-4-8-17(19)14-9-11-16(12-10-14)20-15-6-2-1-3-7-15/h1-3,6-7,9-12H,4-5,8,13H2 |
InChI 键 |
VIFDSLWKDOVLSN-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)CCCCCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















